1-(bromomethyl)-4-propylcyclohexane, Mixture of diastereomers
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Overview
Description
1-(Bromomethyl)-4-propylcyclohexane is a compound consisting of a cyclohexane ring with a bromomethyl group attached to the first carbon and a propyl group attached to the fourth carbon. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-propylcyclohexane can be synthesized through several methods, including:
Halogenation: Bromination of 4-propylcyclohexene in the presence of a suitable catalyst to introduce the bromomethyl group.
Alkylation: Reacting cyclohexene with propyl bromide followed by bromomethylation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Reduction of the bromomethyl group to a methylene group.
Substitution: Replacement of the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Utilizing nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃).
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Cyanohydrins, amines.
Scientific Research Applications
1-(Bromomethyl)-4-propylcyclohexane is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studying the effects of bromomethylated compounds on biological systems.
Medicine: Potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(bromomethyl)-4-propylcyclohexane exerts its effects involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
1-(Bromomethyl)-4-propylcyclohexane is compared with other similar compounds to highlight its uniqueness:
1-(Bromomethyl)-3-propylcyclohexane: Similar structure but different position of the propyl group.
1-(Bromomethyl)-2-propylcyclohexane: Another positional isomer with distinct properties.
1-(Chloromethyl)-4-propylcyclohexane: Similar compound but with a chlorine atom instead of bromine.
These compounds differ in their reactivity and applications due to the variations in their molecular structure.
Properties
CAS No. |
141604-71-9 |
---|---|
Molecular Formula |
C10H19Br |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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